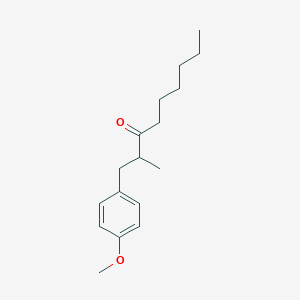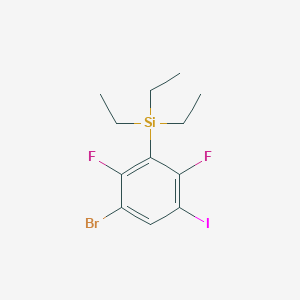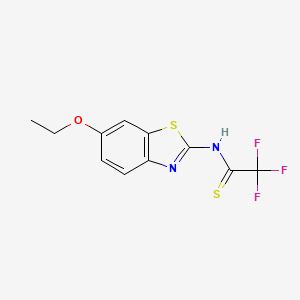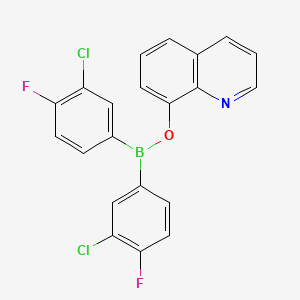
1,1'-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane): is a unique organosilicon compound characterized by its butadiyne linkage and chlorosilane groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) typically involves the coupling of 3-chloro-1,1,3,3-tetramethyldisiloxane with a butadiyne precursor. One common method is the Hay coupling reaction, which uses a copper(I) catalyst and an oxidant like oxygen in an organic solvent such as acetone . This method ensures the formation of the butadiyne linkage between the disiloxane units.
Industrial Production Methods: Industrial production of this compound may involve scaling up the Hay coupling reaction with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and chromatography can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or alcohols.
Oxidation Reactions: The butadiyne linkage can be oxidized to form diketones or other oxidized products.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium alkoxides or amines in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of substituted disiloxanes.
Oxidation: Formation of diketones or other oxidized derivatives.
Reduction: Formation of alkanes or alkenes.
Aplicaciones Científicas De Investigación
Chemistry: 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) is used as a building block in the synthesis of complex organosilicon compounds. Its unique structure allows for the creation of materials with novel properties.
Biology and Medicine: While specific biological applications are limited, the compound’s derivatives may be explored for potential use in drug delivery systems or as bioactive agents.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of 1,1’-(Buta-1,3-diyne-1,4-diyl)bis(3-chloro-1,1,3,3-tetramethyldisiloxane) primarily involves its reactivity towards nucleophiles and oxidizing agents. The butadiyne linkage and chlorosilane groups are key functional sites that participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being explored.
Comparación Con Compuestos Similares
1,1’-(Buta-1,3-diyne-1,4-diyl)bis(4-methylbenzene): Similar but with methylbenzene groups instead of chlorosilane.
3,3’-(Buta-1,3-diyne-1,4-diyl)dianiline: Contains aniline groups instead of chlorosilane.
Benzene, 1,1’-(1,3-butadiyne-1,4-diyl)bis-: Contains benzene rings instead of chlorosilane.
Propiedades
Número CAS |
593231-57-3 |
|---|---|
Fórmula molecular |
C12H24Cl2O2Si4 |
Peso molecular |
383.56 g/mol |
Nombre IUPAC |
chloro-[4-[[chloro(dimethyl)silyl]oxy-dimethylsilyl]buta-1,3-diynyl-dimethylsilyl]oxy-dimethylsilane |
InChI |
InChI=1S/C12H24Cl2O2Si4/c1-17(2,15-19(5,6)13)11-9-10-12-18(3,4)16-20(7,8)14/h1-8H3 |
Clave InChI |
NYGFKDVSMVBMRV-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C#CC#C[Si](C)(C)O[Si](C)(C)Cl)O[Si](C)(C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[2-(4-Nitrophenyl)hydrazinylidene]-2-[(E)-(propylimino)methyl]cyclohexa-2,5-dien-1-one](/img/structure/B12590961.png)

![2-[4-(3,5-Dimethylpyrazol-1-yl)-phthalazin-1-ylsulfanyl]-N,N-diethylacetamide](/img/structure/B12590971.png)

![Peroxide, difluoro[4-(4-propylcyclohexyl)phenyl]methyl 1,1-dimethylethyl](/img/structure/B12590981.png)





